N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a combination of thiazole, pyrrolidine, and thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug design due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization of appropriate amine precursors.
Coupling Reactions: The thiazole and pyrrolidine rings are then coupled using a linker, often through nucleophilic substitution or condensation reactions.
Thiophene Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide
- N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)furan-3-carboxamide
- N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-carboxamide
Uniqueness
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-3-carboxamide is unique due to the specific combination of thiazole, pyrrolidine, and thiophene rings, which confer distinct electronic and steric properties. These features can result in unique biological activities and interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c17-12(10-3-6-18-9-10)15-8-11-2-1-5-16(11)13-14-4-7-19-13/h3-4,6-7,9,11H,1-2,5,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGWQXFNUYKYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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